molecular formula C4H7N3O2S B2370406 N-methyl-1H-imidazole-4-sulfonamide CAS No. 58768-15-3

N-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2370406
CAS No.: 58768-15-3
M. Wt: 161.18
InChI Key: OQUFDFYYYYSGLJ-UHFFFAOYSA-N
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Description

N-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that contains both an imidazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-imidazole-4-sulfonamide typically involves the reaction of N-methylimidazole with sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-methylimidazole+sulfonyl chlorideThis compound+HCl\text{N-methylimidazole} + \text{sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} N-methylimidazole+sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-methylimidazole: Lacks the sulfonamide group, making it less versatile in certain reactions.

    Sulfonamide derivatives: Contain the sulfonamide group but lack the imidazole ring, which can limit their applications in certain fields.

Uniqueness

N-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-methyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUFDFYYYYSGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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